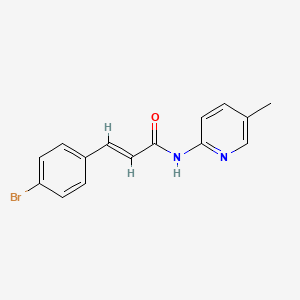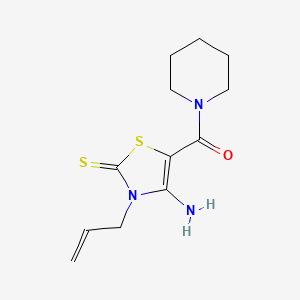
N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid, also known as IMC-1, is a novel compound that has been gaining attention in the scientific community. It is a thiosemicarbazone derivative that has shown promising results in various research studies.
Mecanismo De Acción
N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid exerts its pharmacological effects by inhibiting the activity of ribonucleotide reductase, an enzyme that is involved in DNA synthesis. It also inhibits the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA precursors. These mechanisms of action make N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid an effective agent against various types of cancer cells.
Biochemical and Physiological Effects:
N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In addition, N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid has been reported to modulate the immune system and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid is its broad-spectrum activity against various types of cancer cells. It is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid is its low solubility in water, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several future directions for the research on N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid. One potential area of research is the development of new formulations of N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid that can improve its solubility and bioavailability. Another area of research is the investigation of the synergistic effects of N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid with other anti-cancer agents. Additionally, more research is needed to explore the potential use of N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid in the treatment of other diseases, such as viral infections and neurodegenerative disorders.
Conclusion:
In conclusion, N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid is a promising compound with potential therapeutic applications in various fields of medicine. Its broad-spectrum activity against cancer cells, antiviral, antibacterial, antifungal, and anti-inflammatory properties make it a valuable agent for further research. With continued research, N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid may prove to be a valuable addition to the arsenal of drugs used to treat various diseases.
Métodos De Síntesis
N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid can be synthesized by the reaction of 4-isopropylbenzaldehyde and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is then treated with methyl iodide to obtain the final product. The yield of the synthesis process is reported to be around 85%.
Aplicaciones Científicas De Investigación
N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral, antibacterial, antifungal, and anticancer properties. Several research studies have also reported its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
1-methyl-3-[(E)-(4-propan-2-ylphenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-9(2)11-6-4-10(5-7-11)8-14-15-12(16)13-3/h4-9H,1-3H3,(H2,13,15,16)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBELSXQLSAVMRE-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5706533.png)

![1-[3-(4-methylphenyl)acryloyl]piperidine](/img/structure/B5706549.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706561.png)
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B5706572.png)
![4-[(4-methyl-3-nitrophenyl)sulfonyl]-N'-nitro-1-piperazinecarboximidamide](/img/structure/B5706582.png)

![N-(3,4-dimethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5706593.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5706618.png)
![N-[4-(dimethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5706622.png)
![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5706637.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)